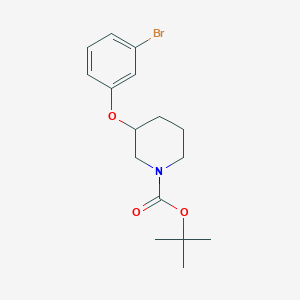

tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate

CAS No.: 1222903-07-2

Cat. No.: VC4365533

Molecular Formula: C16H22BrNO3

Molecular Weight: 356.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1222903-07-2 |

|---|---|

| Molecular Formula | C16H22BrNO3 |

| Molecular Weight | 356.26 |

| IUPAC Name | tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |

| Standard InChI Key | XSROPHLSFCXCGJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate features a piperidine ring substituted at the 3-position with a 3-bromophenoxy group and protected at the nitrogen by a Boc group. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes. Key structural characteristics include:

-

Molecular Formula: Likely (inferred from analogs such as tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate ).

-

Molecular Weight: Estimated ~370–380 g/mol (based on brominated piperidine derivatives ).

-

Stereochemistry: The 3-position substitution suggests potential stereochemical considerations, though specific enantiomeric data are unavailable.

Comparative data for structurally similar compounds are summarized in Table 1.

Table 1: Properties of Brominated Piperidine Derivatives

Synthetic Pathways and Reaction Optimization

The synthesis of tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate would likely follow strategies employed for analogous brominated piperidines. Key steps include:

Bromination of Phenolic Precursors

A common approach involves introducing bromine at the 3-position of a phenoxy-piperidine intermediate. For example, tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate is synthesized via bromination of a propanol precursor using triphenylphosphine (PPh₃) and bromine (Br₂) in dichloromethane (CH₂Cl₂) . A similar method could apply to the target compound, substituting the propanol group with a phenolic precursor.

Reaction Conditions:

-

Reagents: Bromine, PPh₃, pyridine (base).

-

Solvent: Anhydrous CH₂Cl₂.

-

Temperature: 0°C to room temperature.

Boc Protection and Purification

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Subsequent purification via flash chromatography or recrystallization ensures high purity.

Applications in Pharmaceutical Intermediates

Brominated piperidine derivatives are critical intermediates in synthesizing PARP inhibitors and kinase modulators. For instance:

-

Niraparib Intermediate: tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate is a key precursor for niraparib, a PARP inhibitor used in oncology .

-

Vorapaxar Analog: Bromophenoxy-piperidines may serve as intermediates for antithrombotic agents like vorapaxar .

The bromine atom in tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing its utility in drug discovery.

Analytical Characterization

Standard techniques for piperidine derivatives include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume